molecular formula C12H25N B7808897 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine CAS No. 919799-76-1

4-methyl-N-(3-methylbutyl)cyclohexan-1-amine

Cat. No. B7808897
M. Wt: 183.33 g/mol
InChI Key: JKQSKKCOSUMZTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08362049B2

Procedure details

4-trans-methyl-cyclohexylamine hydrochloride (15 g, 100 mmol) in THF-MeOH (2:1, 200 mL) was added solid NaOH (6.01 g, 150 mmol). The mixture was stirred for 30 m before isovaleraldehyde (10.4 g, 120 mmol), 20 mL AcOH was added. Subsequently sodium cyanoborohydride (6.0 g, 150 mmol) was added in small portions. The reaction mixture was stirred for 18 h before H2O (200 mL) was added and the mixture was extracted with DCM (2×100 mL). The organic fraction were dried (MgSO4) before an excess of HCl in diethyl ether were added. The solvent were removed in vacuo and diethyl ether was added (200 mL). The precipitate was filtered off washed with diethyl ether and dried in vacuo to give 18.8 g of (3-methyl-butyl)-(4-methyl-cyclohexyl)-amine.
[Compound]
Name
4-trans-methyl-cyclohexylamine hydrochloride
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
6.01 g
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH:3](=O)[CH2:4][CH:5]([CH3:7])[CH3:6].[CH3:9][C:10](O)=O.[C:13]([BH3-])#[N:14].[Na+].[CH2:17]1[CH2:21]O[CH2:19][CH2:18]1.CO>O>[CH3:6][CH:5]([CH3:7])[CH2:4][CH2:3][NH:14][CH:13]1[CH2:10][CH2:9][CH:17]([CH3:21])[CH2:18][CH2:19]1 |f:0.1,4.5,6.7|

Inputs

Step One
Name
4-trans-methyl-cyclohexylamine hydrochloride
Quantity
15 g
Type
reactant
Smiles
Name
Quantity
6.01 g
Type
reactant
Smiles
[OH-].[Na+]
Name
THF MeOH
Quantity
200 mL
Type
reactant
Smiles
C1CCOC1.CO
Step Two
Name
Quantity
10.4 g
Type
reactant
Smiles
C(CC(C)C)=O
Name
Quantity
20 mL
Type
reactant
Smiles
CC(=O)O
Step Three
Name
Quantity
6 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with DCM (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic fraction were dried (MgSO4) before an excess of HCl in diethyl ether
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
The solvent were removed in vacuo and diethyl ether
ADDITION
Type
ADDITION
Details
was added (200 mL)
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC(CCNC1CCC(CC1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 18.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.